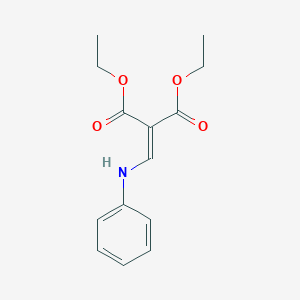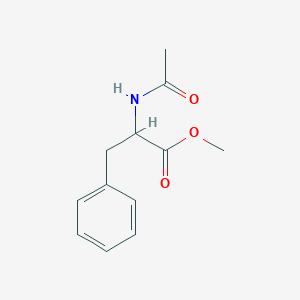![molecular formula C12H19NO2S2 B188797 N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide CAS No. 53799-67-0](/img/structure/B188797.png)
N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide, also known as BMS-345541, is a selective inhibitor of IκB kinase (IKK) that has been widely used in scientific research. IKK is a crucial component of the NF-κB signaling pathway, which plays a critical role in inflammation, immunity, and cancer. BMS-345541 has been shown to have significant potential in the treatment of various inflammatory and autoimmune diseases, as well as cancer.
Wirkmechanismus
N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide inhibits the activation of IKK, which is a critical component of the NF-κB signaling pathway. IKK phosphorylates IκB, leading to its degradation and the subsequent release of NF-κB. NF-κB then translocates to the nucleus and activates the transcription of various pro-inflammatory cytokines and other genes. N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide prevents the phosphorylation of IκB by inhibiting the activity of IKK, thereby preventing the activation of NF-κB and the subsequent production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide has been shown to have significant biochemical and physiological effects. It effectively inhibits the activation of NF-κB and reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide has also been shown to have anti-cancer effects, as it inhibits the proliferation and survival of cancer cells. Additionally, N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide has been shown to have neuroprotective effects and can reduce the severity of neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide has many advantages for lab experiments. It is a highly selective inhibitor of IKK and has been well-characterized in many studies. N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide has also been shown to be effective in various in vitro and in vivo models of inflammation, autoimmune diseases, and cancer. However, there are some limitations to the use of N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide in lab experiments. It has low solubility in water and may require the use of organic solvents, which can affect the stability and activity of the compound. Additionally, N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide may have off-target effects, and its use may need to be validated using additional methods.
Zukünftige Richtungen
There are many potential future directions for the use of N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide in scientific research. One area of interest is the development of more potent and selective IKK inhibitors that can be used in the treatment of various diseases. Additionally, N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide may have potential applications in the treatment of neuroinflammatory diseases, such as Alzheimer's disease and multiple sclerosis. Further studies are also needed to investigate the long-term effects and safety of N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide in humans. Finally, the use of N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide in combination with other drugs may have synergistic effects and may be a promising approach for the treatment of various diseases.
Synthesemethoden
The synthesis of N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with butylmagnesium bromide, followed by the addition of methyl isocyanide and sulfur to form the intermediate. The final product is obtained by reacting the intermediate with ammonium chloride and hydrochloric acid. This synthesis method has been well-established and has been used in many studies.
Wissenschaftliche Forschungsanwendungen
N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide has been extensively used in scientific research to investigate the role of IKK in various diseases and to evaluate the therapeutic potential of IKK inhibitors. Studies have shown that N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide can effectively inhibit the activation of NF-κB and reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide has been shown to have potential therapeutic applications in various inflammatory and autoimmune diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Additionally, N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide has been shown to have anti-cancer effects in various cancer types, such as breast cancer, prostate cancer, and pancreatic cancer.
Eigenschaften
CAS-Nummer |
53799-67-0 |
|---|---|
Produktname |
N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide |
Molekularformel |
C12H19NO2S2 |
Molekulargewicht |
273.4 g/mol |
IUPAC-Name |
(NE)-N-[butyl(methyl)-λ4-sulfanylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO2S2/c1-4-5-10-16(3)13-17(14,15)12-8-6-11(2)7-9-12/h6-9H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
JRLQNIIAMXVKAF-UHFFFAOYSA-N |
Isomerische SMILES |
CCCC/S(=N/S(=O)(=O)C1=CC=C(C=C1)C)/C |
SMILES |
CCCCS(=NS(=O)(=O)C1=CC=C(C=C1)C)C |
Kanonische SMILES |
CCCCS(=NS(=O)(=O)C1=CC=C(C=C1)C)C |
Andere CAS-Nummern |
53799-67-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



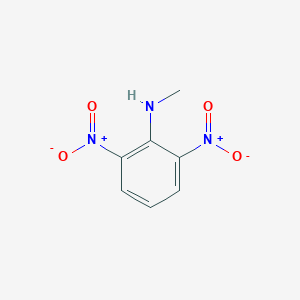
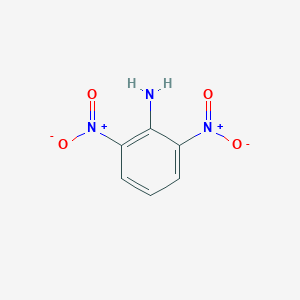
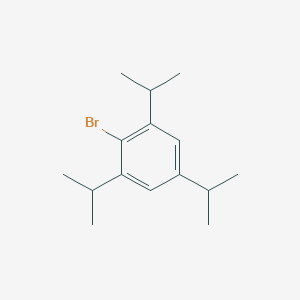
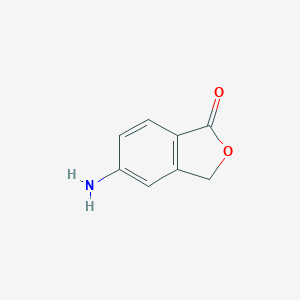
![8-Chloro-1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B188720.png)
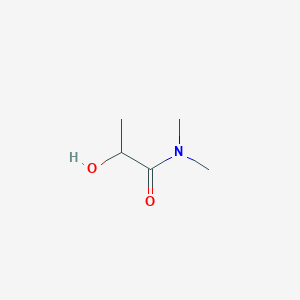
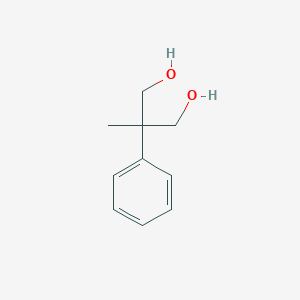
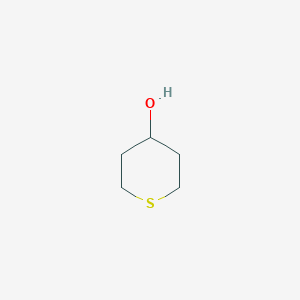
![Benzoic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B188728.png)
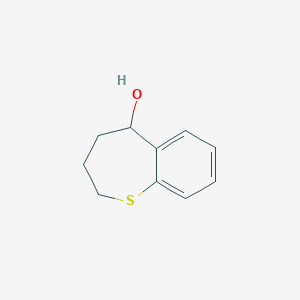
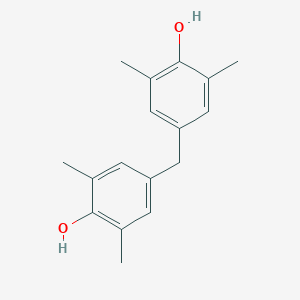
![4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B188735.png)
